molecular formula C14H16O3 B7872037 (4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol

(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol

Cat. No.: B7872037
M. Wt: 232.27 g/mol
InChI Key: LIHGJUHPJNMBLF-UHFFFAOYSA-N
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Description

(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol: is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol typically involves multiple steps, starting with the preparation of the core furan and phenyl components. One common synthetic route includes the reaction of 4-methoxy-2-methylphenol with 5-methylfuran-2-carbonyl chloride under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of aldehydes or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of derivatives with different functional groups.

Scientific Research Applications

(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol: can be compared to other similar compounds, such as:

  • (4-Methylfuran-2-yl)methanol: Similar structure but lacks the methoxy group.

  • (5-Methylfuran-2-yl)methanol: Similar structure but lacks the methoxy group and the methyl group on the phenyl ring.

  • (4-Methoxyphenyl)(5-methylfuran-2-yl)methanol: Similar structure but lacks the methyl group on the phenyl ring.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-8-11(16-3)5-6-12(9)14(15)13-7-4-10(2)17-13/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHGJUHPJNMBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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